4-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-N-[(3S)-piperidin-3-yl]-5-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
SY-5102 is a highly potent, selective, noncovalent, orally available inhibitor of cyclin-dependent kinase 7 (CDK7). It has shown significant promise in preclinical studies for its ability to inhibit the proliferation of cancer cells, particularly in the HCC70 cell line derived xenograft mouse model .
Preparation Methods
The synthesis of SY-5102 involves a series of steps starting from amino-pyrimidine CDK inhibitors. Key substitutions, including a critical dimethyl phosphine oxide, are introduced to attain the desired selectivity and ADME profile . The compound is synthesized under controlled conditions to ensure high purity and potency. Industrial production methods involve large-scale synthesis using optimized reaction conditions to maintain consistency and quality .
Chemical Reactions Analysis
SY-5102 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are common, where specific functional groups are replaced with others to enhance the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are derivatives of SY-5102 with modified functional groups .
Scientific Research Applications
SY-5102 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of CDK7 and its effects on cell cycle regulation.
Biology: Employed in biological studies to understand the role of CDK7 in transcription and cell cycle progression.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting cancer cells with misregulated CDK7 activity.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery.
Mechanism of Action
SY-5102 exerts its effects by selectively inhibiting CDK7, a serine-threonine kinase involved in both transcription and cell cycle regulation. By binding to the CDK7/Cyclin H complex, SY-5102 reduces transcription, induces cell cycle arrest, and promotes apoptosis in cancer cells. This inhibition disrupts the phosphorylation of T-loops of other cyclin-dependent kinases, thereby affecting the progression of the cell cycle .
Comparison with Similar Compounds
SY-5102 is compared with other CDK7 inhibitors such as SY-5609. While both compounds are highly selective and potent inhibitors of CDK7, SY-5102 has shown higher selectivity against CDK2, CDK9, and CDK12. This unique selectivity profile makes SY-5102 a valuable tool in studying CDK7-specific pathways and developing targeted cancer therapies .
Similar compounds include:
SY-5609: Another potent CDK7 inhibitor with a slightly different selectivity profile.
THZ1: A covalent CDK7 inhibitor with broader kinase inhibition.
LDC4297: A selective CDK7 inhibitor with different pharmacokinetic properties.
SY-5102 stands out due to its noncovalent binding and high selectivity, making it a promising candidate for further research and development in cancer therapy.
Properties
Molecular Formula |
C22H22F3N7O |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
4-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-N-[(3S)-piperidin-3-yl]-5-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C22H22F3N7O/c1-11-18(12(2)33-32-11)17-6-5-14-15(9-27-20(14)30-17)19-16(22(23,24)25)10-28-21(31-19)29-13-4-3-7-26-8-13/h5-6,9-10,13,26H,3-4,7-8H2,1-2H3,(H,27,30)(H,28,29,31)/t13-/m0/s1 |
InChI Key |
KAUXKMRRDIDIRK-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=C(C(=NO1)C)C2=NC3=C(C=C2)C(=CN3)C4=NC(=NC=C4C(F)(F)F)N[C@H]5CCCNC5 |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=NC3=C(C=C2)C(=CN3)C4=NC(=NC=C4C(F)(F)F)NC5CCCNC5 |
Origin of Product |
United States |
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